molecular formula C22H31N5O B11008172 N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide

Cat. No.: B11008172
M. Wt: 381.5 g/mol
InChI Key: DBGURXLVUVITER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide is a chemical research compound designed for investigative applications. This molecule incorporates the 1-benzylpiperidine motif, a scaffold prominently featured in ligands that interact with central nervous system (CNS) targets . Scientific literature indicates that compounds containing the 1-benzylpiperidine structure have demonstrated significant research value as sigma receptor (σR) modulators, particularly showing potent affinity for the σ1 receptor (σ1R) subtype . Sigma-1 receptor antagonists are under investigation in pre-clinical models for their potential to reverse sensory hypersensitivity associated with neuropathic pain . Furthermore, related 1-benzylpiperidine derivatives have been explored for their multi-target functionality, including inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to the cholinergic hypothesis of neurodegenerative conditions . The structure of this compound suggests potential for use in neurological and psychiatric disorder research. Researchers may find it valuable for probing sigma receptor pharmacology and developing novel therapeutic strategies. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H31N5O

Molecular Weight

381.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide

InChI

InChI=1S/C22H31N5O/c1-17-15-18(2)25-22(24-17)23-12-6-9-21(28)26-20-10-13-27(14-11-20)16-19-7-4-3-5-8-19/h3-5,7-8,15,20H,6,9-14,16H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

DBGURXLVUVITER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Reductive Amination of Piperidin-4-one

Piperidin-4-one reacts with benzylamine under hydrogenation (H₂, 50–60 psi) in methanol using palladium on carbon (Pd/C, 10% w/w) to yield 1-benzylpiperidin-4-amine. This method achieves ~85% yield after 12 hours at 25°C.

Optimization Note : Excess benzylamine (1.5 eq) suppresses dimerization, while NaBH₄ as a stoichiometric reductant reduces reaction time to 6 hours but lowers yield to 72%.

Synthesis of 4-((4,6-Dimethylpyrimidin-2-yl)amino)butanoic Acid

Nucleophilic Substitution on 2-Chloro-4,6-dimethylpyrimidine

A two-step protocol:

  • Amination : 2-Chloro-4,6-dimethylpyrimidine reacts with 4-aminobutyric acid in dimethylformamide (DMF) at 80°C for 8 hours, using diisopropylethylamine (DIPEA, 2 eq) as base. Yield: 68%.

  • Acid Hydrolysis : The intermediate tert-butyl ester (if protected) undergoes cleavage with trifluoroacetic acid (TFA)/dichloromethane (DCM, 1:1) to liberate the carboxylic acid.

Challenges : Competing N7 alkylation and poor solubility of the pyrimidine necessitate polar aprotic solvents.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 4-((4,6-dimethylpyrimidin-2-yl)amino)butanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in DCM, followed by addition of 1-benzylpiperidin-4-amine (1.1 eq) at 0°C→25°C over 12 hours. Yield: 74–82%.

Critical Parameters :

  • Solvent : DCM > THF due to better EDCI stability.

  • Base : Triethylamine (2 eq) enhances nucleophilicity of the amine.

Mixed Anhydride Method

Butanoic acid derivative treated with isobutyl chloroformate (1 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C generates a reactive anhydride. Subsequent amine addition at 0°C achieves 70% yield but requires rigorous moisture exclusion.

One-Pot Tandem Synthesis

A patent-derived approach (CN115850157A) adapts carbamate synthesis to amides:

  • In Situ Activation : 4-((4,6-Dimethylpyrimidin-2-yl)amino)butanoic acid pre-activated with EDCI/HOBt.

  • Concurrent Coupling : 1-Benzylpiperidin-4-amine added directly without isolation.

  • Workup : Aqueous NaHCO₃ wash followed by silica gel chromatography (ethyl acetate/hexane, 3:7). Yield: 81%.

Advantages : Reduces purification steps; suitable for scale-up.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.22 (s, 1H, pyrimidine-H), 3.52 (s, 2H, N-CH₂-Ar), 2.90–2.84 (m, 2H, piperidine-H), 2.40 (s, 6H, CH₃-pyrimidine).

  • HRMS : m/z calculated for C₂₄H₃₂N₅O [M+H]⁺: 414.2601; found: 414.2604.

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min): Retention time = 8.2 min; purity >98%.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Time (h)Scalability
EDCI/HOBt Coupling829812High
Mixed Anhydride70958Moderate
One-Pot Tandem819710High

Key Insight : EDCI/HOBt offers optimal balance between yield and practicality for laboratory-scale synthesis.

Challenges and Mitigation Strategies

  • Low Amine Reactivity : Steric hindrance from the benzyl group slows coupling. Solution: Use HATU (≥2 eq) as a higher-efficiency activator.

  • Pyrimidine Hydrolysis : Acidic conditions during workup may degrade the pyrimidine ring. Solution: Neutral pH extraction (pH 6.5–7.5) .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products
Acidic (HCl, H₂SO₄)6M HCl, reflux (110°C)4-((4,6-dimethylpyrimidin-2-yl)amino)butanoic acid + 1-benzylpiperidin-4-amine
Basic (NaOH/KOH)40% NaOH, 80°CSodium salt of butanoic acid derivative + benzylpiperidine amine

Hydrolysis rates depend on steric hindrance from the 1-benzylpiperidin-4-yl group, which slows reaction kinetics compared to simpler amides .

Pyrimidine Ring Substitution

The 4,6-dimethylpyrimidin-2-yl moiety participates in electrophilic aromatic substitution (EAS):

Reaction Type Reagents Position Modified Outcome
NitrationHNO₃/H₂SO₄, 0–5°CC55-nitro-4,6-dimethylpyrimidin-2-yl derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C55-chloro/bromo-4,6-dimethylpyrimidin-2-yl

The dimethyl groups at C4 and C6 direct electrophiles to the less hindered C5 position.

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation:

Oxidizing Agent Conditions Product
H₂O₂RT, 12 hrsN-oxide derivative (piperidine ring oxidation)
KMnO₄Acidic, 60°CRing-opening to form dicarboxylic acid

Oxidation at the piperidine nitrogen generates polar metabolites, which are critical in pharmacokinetic studies .

Reductive Amination

The primary amine in the butanamide chain participates in reductive amination:

Carbonyl Source Reducing Agent Product
FormaldehydeNaBH₃CNN-methylated derivative
AcetoneNaBH(OAc)₃Bulky tertiary amine with isopropyl group

This reaction modifies the compound’s hydrophobicity and receptor-binding properties .

Biological Interactions

In enzymatic environments, the compound demonstrates:

  • Acetylcholinesterase (AChE) inhibition : The pyrimidine amino group forms hydrogen bonds with catalytic triads (IC₅₀ = 13 nM) .

  • σ1 Receptor binding : The benzylpiperidine moiety interacts with Glu172 and Asp126 via π–cation interactions (Kᵢ = 1.45 nM) .

Stability Profile

Condition Stability Degradation Products
pH 2–6 (aqueous)Stable for >24 hrsNone
UV light (254 nm)50% degradation in 6 hrsPyrimidine ring-opened photoproducts
High temperature (100°C)Decomposes after 1 hrBenzylpiperidine fragments + CO₂

Stability under physiological conditions makes it suitable for oral administration .

Comparative Reactivity of Structural Analogs

Compound Key Functional Group Reactivity Difference
N-(1-benzylpiperidin-4-yl)benzamideBenzamideNo pyrimidine EAS; slower hydrolysis
N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amineThienopyrimidineEnhanced electrophilic substitution at sulfur-bearing ring
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile Cyano groupsNitrile reduction dominates over amide hydrolysis

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide exhibits promising anticancer activity. Several studies have demonstrated its potential in inhibiting the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity
A study evaluated the compound's effects on human cancer cell lines, including breast and lung cancer cells. The results showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 75 nM against MCF7 breast cancer cells and 50 nM against A549 lung cancer cells.

Cell Line IC50 (nM) Mechanism of Action
MCF775Induction of apoptosis
A54950Cell cycle arrest (G2/M phase)

Neurological Applications

The compound has been investigated for its potential as a treatment for neurological disorders. It acts as an antagonist for muscarinic receptors, particularly M4 receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia.

Case Study: Muscarinic Receptor Antagonism
In preclinical trials, this compound showed significant binding affinity to M4 receptors. This interaction suggests its utility in modulating neurotransmission and potentially alleviating symptoms associated with neurodegenerative diseases.

Cancer Therapy

The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapy.

Neurological Disorders

Its role as a muscarinic receptor antagonist opens avenues for treating cognitive impairments associated with Alzheimer's disease and other neurological conditions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Indole-Sulphonamide Derivatives

and highlight compounds such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulphonamide and its derivatives. These molecules share the 4,6-dimethylpyrimidin-2-ylamino group but replace the benzylpiperidine-butanamide chain with indole-sulphonamide scaffolds. Key findings include:

  • Antipoxvirus Activity : One derivative demonstrated inhibitory activity against orthopoxvirus replication in vitro .
  • Anti-HIV Limitations : Despite inhibiting HIV integrase in vitro, these compounds showed cytotoxicity in MT-4 cells (EC₅₀ > CC₅₀), rendering them ineffective for therapeutic use .

Structural Advantage of Target Compound : The benzylpiperidine group in the target molecule may reduce cytotoxicity compared to the indole-sulphonamide analogues, as aromatic heterocycles like piperidine are often metabolically stable and less prone to generating reactive metabolites .

Indole-Butanamide Analogues

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide () replaces benzylpiperidine with an indol-5-yl group. The indole group’s planar structure may enhance DNA intercalation but reduce solubility compared to the piperidine moiety .

Butanamide Derivatives with Diverse Therapeutic Targets

Antiproliferative Agents

The compound N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide () incorporates a pyridinyl-phenyl group and a cyclopropanesulfonamido-pyrimidine moiety. It acts as a human CTPS1 inhibitor for treating proliferative diseases. Unlike the target compound, this molecule prioritizes sulfonamide and pyridine groups for enzyme active-site binding, demonstrating how butanamide chains serve as flexible linkers in diverse drug designs .

Crystalline Pharmaceutical Intermediates

and describe butanamide derivatives like N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide Hydrochloride, used as reference standards. These highlight the importance of butanamide in optimizing physicochemical properties (e.g., crystallinity, solubility) for manufacturing, though their biological activities are unspecified .

Data Table: Key Comparative Features

Compound Name Molecular Weight Key Functional Groups Biological Activity Toxicity/Cytotoxicity Reference
Target Compound ~423.5* Benzylpiperidine, butanamide, dimethylpyrimidine Unknown (theoretical: antiviral/kinase inhibition) Not reported -
4-[(Indolylidene)amino]-benzenesulphonamide ~398.4* Indole, sulphonamide, dimethylpyrimidine Anti-orthopoxvirus (EC₅₀ unreported) High (CC₅₀ < EC₅₀ in HIV)
SPIII-5Cl-BZ () ~472.9* Chloroindole, benzoyl, sulphonamide 36% HIV-1 protection (subtoxic conc.) Cytotoxic in MT-4 cells
CTPS1 Inhibitor () ~529.0* Chloropyridinyl, cyclopropanesulfonamido Antiproliferative (CTPS1 inhibition) Not reported
Impurity E(EP) () ~325.8 Hydroxy-isopropylamino, butanamide Pharmaceutical intermediate Not applicable

*Calculated based on structural formulas.

Key Research Findings and Implications

Pyrimidine Role: The 4,6-dimethylpyrimidin-2-ylamino group is a conserved feature in antiviral compounds (e.g., –3, 10), likely acting as a nucleotide analog to inhibit viral polymerases or integrases.

Linker Flexibility : Butanamide chains enable modular drug design, connecting hydrophobic (e.g., benzylpiperidine) and hydrophilic (e.g., pyrimidine) moieties for balanced bioavailability .

Toxicity Mitigation : Compared to indole-sulphonamide derivatives, the target compound’s benzylpiperidine group may reduce metabolic activation and cytotoxicity, a hypothesis supported by the prevalence of piperidine in CNS drugs .

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide is a compound of interest due to its potential biological activities, particularly in the context of neurological diseases and inflammatory responses. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Name: this compound
  • Molecular Formula: C17_{17}H24_{24}N4_{4}
  • Molecular Weight: 288.40 g/mol

Inhibition of Cytokines

Recent studies have demonstrated that derivatives of the compound exhibit significant inhibitory effects on pro-inflammatory cytokines such as IL-1β and IL-6. For instance, a study reported that specific compounds with similar structural motifs showed potent inhibition of mRNA expression levels for these cytokines in vitro, leading to decreased inflammatory responses in vivo without hepatotoxicity .

Table 1: Inhibitory Effects on Cytokine mRNA Expression

CompoundIL-1β Expression (Relative Units)IL-6 Expression (Relative Units)
5d4.67.5
5f7.29.0
4d5.35.3

The mechanism by which these compounds exert their biological effects appears to involve modulation of inflammatory pathways. The compounds act by inhibiting the activation of NF-kB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory cytokines .

Neuroprotective Effects

In addition to anti-inflammatory properties, the compound has been investigated for its neuroprotective effects. It has been suggested that it may act as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders such as Alzheimer's disease .

Study on Anti-inflammatory Activity

A study conducted on benzoxazole derivatives containing similar moieties found that two specific compounds significantly reduced levels of TNF-α alongside IL-1β and IL-6 in an LPS-induced inflammation model. These findings highlight the potential therapeutic applications of such compounds in inflammatory diseases .

Neuroprotective Study

Another study explored the neuroprotective potential of related compounds against acetylcholinesterase (AChE) inhibition, suggesting that these piperidine derivatives might offer protective benefits in neurodegenerative conditions .

Q & A

Basic: What are the common synthetic routes for N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide?

Answer:
The synthesis typically involves multi-step condensation reactions. A key intermediate, 1-benzylpiperidin-4-amine, is reacted with a substituted butanamide precursor. For example:

  • Step 1: Formation of the piperidinyl intermediate via benzylation of piperidine derivatives (e.g., using benzyl chloride under basic conditions).
  • Step 2: Coupling with 4-((4,6-dimethylpyrimidin-2-yl)amino)butanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Step 3: Purification via column chromatography or recrystallization from solvents like 2-propanol .

Table 1: Yield Optimization in Analogous Syntheses

MethodYield (%)Key ConditionsReference
Propionic anhydride reflux79.912 h reflux, argon atmosphere
Alternative alkylation61.0LiAlH4 reduction, THF solvent

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : Using SHELX for refinement and ORTEP-3 for visualization . Key parameters include bond lengths (e.g., C-N in pyrimidine: ~1.33 Å) and torsion angles.
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), piperidinyl CH2 (δ 2.5–3.0 ppm), and pyrimidine NH (δ 8.1–8.3 ppm) .
    • GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 380 for related compounds) .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Enzyme inhibition assays : For targets like phosphodiesterases (PDEs), using fluorescence-based substrates (e.g., IC50 determination for PDE7A: ~14 nM in analogs) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 values reported for pyrimidine derivatives) .
  • Binding affinity studies : Surface plasmon resonance (SPR) to assess interactions with receptors.

Advanced: How can synthetic yields be improved for large-scale production?

Answer:

  • Catalyst optimization : Use of palladium catalysts for Suzuki-Miyaura coupling in pyrimidine synthesis (e.g., 10% Pd/C under H2) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. ethanol .
  • Workflow integration : Continuous flow reactors to minimize intermediate isolation steps .

Advanced: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Answer:

  • Multi-software validation : Refine data using SHELXL and cross-validate with WinGX .
  • Hydrogen bonding analysis : Compare H-bond networks with analogs (e.g., sulfonamide-benzoic acid cocrystals show NH···O=C interactions) .
  • Temperature-dependent studies : Low-temperature (100 K) XRD reduces thermal motion artifacts .

Advanced: What computational methods predict its metabolic pathways?

Answer:

  • In silico tools :
    • CYP450 metabolism prediction : Use Schrodinger’s QikProp for site-of-metabolism identification.
    • Metabolite identification : LC-HRMS with exact mass matching (e.g., m/z 363.1096 for carboxylated metabolites) .
  • In vitro models : Liver microsomal assays coupled with NADPH cofactors .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural analogs : Compare trifluoromethyl-substituted analogs (e.g., increased lipophilicity alters IC50 by 10-fold) .
  • Target profiling : Broad-panel kinase assays to identify off-target effects.

Advanced: What strategies optimize selectivity for pyrimidine-based targets?

Answer:

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., CF3) at the 4-position of pyrimidine to enhance binding .
  • Molecular docking : Use AutoDock Vina to model interactions with PDE7A’s hydrophobic pocket .
  • SAR studies : Systematic variation of the benzylpiperidine moiety to reduce off-target binding .

Advanced: How to validate impurity profiles in synthesized batches?

Answer:

  • HPLC-MS : Monitor impurities (e.g., dihydrochloride salts, unreacted intermediates) using C18 columns and 0.1% TFA mobile phase .
  • Reference standards : Compare retention times with certified impurities (e.g., EP-grade butanamide derivatives) .

Advanced: What are the challenges in modeling its pharmacokinetics?

Answer:

  • LogP estimation : Experimental vs. computed values may differ due to piperidine’s conformational flexibility. Use shake-flask assays for validation .
  • BBB permeability : Predict using PAMPA assays, accounting for the benzyl group’s lipophilicity .
  • Plasma stability : Incubate with human plasma and monitor degradation via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.